2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by a unique structure that includes a benzothieno ring fused with a pyrimidine ring, and a hexylsulfanyl group attached to the second position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe hexylsulfanyl group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the benzothieno ring.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of certain enzymes, such as tyrosine kinases, which are involved in cancer progression.
Biological Studies: It has been used as a probe to study the function of specific proteins and pathways in biological systems.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways that promote cancer cell growth . The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and leading to the desired inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine ring structure and have been studied for their biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds also contain a pyrimidine ring and have been investigated as kinase inhibitors.
Uniqueness
2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the hexylsulfanyl group and the specific fusion of the benzothieno and pyrimidine rings.
Properties
Molecular Formula |
C16H23N3S2 |
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Molecular Weight |
321.5 g/mol |
IUPAC Name |
2-hexylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H23N3S2/c1-2-3-4-7-10-20-16-18-14(17)13-11-8-5-6-9-12(11)21-15(13)19-16/h2-10H2,1H3,(H2,17,18,19) |
InChI Key |
ZGNKKHQOVHUVJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N |
Origin of Product |
United States |
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